1-Chlorodecane;1-chlorododecane

描述

Significance of n-Chloroalkanes as Chemical Entities

n-Chloroalkanes, also known as alkyl halides, are alkanes that contain one or more chlorine atoms. wikipedia.org The presence of the halogen atom creates a polar carbon-halogen bond, making the carbon atom electrophilic and thus susceptible to reaction with nucleophiles. wikipedia.org This inherent reactivity is a cornerstone of their utility in organic synthesis. nih.gov

Historically, the systematic synthesis of haloalkanes began in the 19th century, in conjunction with the advancement of organic chemistry and the understanding of alkane structures. wikipedia.org Reliable methods were developed for the selective formation of carbon-halogen bonds, making these compounds readily available for industrial and laboratory use. wikipedia.org Their applications are diverse, ranging from their use as solvents and refrigerants to their role as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org The reactivity of the carbon-chlorine bond allows for a variety of chemical transformations, including substitution and elimination reactions, which are fundamental in synthetic organic chemistry. nih.gov

Overview of Research Trajectories for Long-Chain Chlorinated Alkanes

Research into long-chain chlorinated alkanes (LCCPs) is part of a larger focus on chlorinated paraffins (CPs), which are classified as persistent organic pollutants (POPs). nih.govnih.gov CPs are categorized by their carbon chain length: short-chain (SCCPs, C10–13), medium-chain (MCCPs, C14–17), and long-chain (LCCPs, C≥18). nih.govnih.gov

While SCCPs have been extensively studied and are regulated under the Stockholm Convention on POPs, LCCPs have historically received less scientific attention. nih.govnih.gov However, with the increasing production of MCCPs and LCCPs, potentially as replacements for SCCPs, there is a growing concern and a corresponding increase in research focus on these longer-chain compounds. nih.gov Current research trajectories are aimed at understanding the environmental occurrence, transport, and fate of LCCPs. nih.govacs.org Studies have already detected LCCPs in remote regions like the Arctic, indicating their potential for long-range atmospheric transport. acs.org A significant portion of research is dedicated to developing advanced analytical methods to detect and quantify these complex mixtures in various environmental matrices. nih.govresearchgate.net

Methodological Approaches in Studying 1-Chlorodecane (B1663957) and 1-Chlorododecane (B51209)

The study of specific long-chain chlorinated alkanes like 1-chlorodecane and 1-chlorododecane employs a range of analytical and synthetic methodologies.

1-Chlorodecane is often studied for its applications in materials science and organic synthesis. For instance, its role as a porogen in the preparation of high-porosity polymer microspheres has been investigated. acs.org In this context, researchers study the effect of its concentration on the specific surface area and porosity of the resulting polymers. acs.org Methodologies for these studies include suspension polymerization and various techniques to characterize the physical properties of the synthesized materials, such as nitrogen sorption analysis. acs.org In the field of biochemistry, research on 1-chlorodecane's metabolism involves the use of enzymes like cytochrome P450 to identify its metabolites. Gas chromatography (GC) is a key analytical technique for its detection and quantification.

1-Chlorododecane , also known as lauryl chloride, is a significant intermediate in the synthesis of surfactants and other chemicals. chemicalbook.com Research in this area focuses on its synthesis and subsequent reactions. The synthesis of 1-chlorododecane from n-dodecyl alcohol (lauryl alcohol) and thionyl chloride is a well-documented laboratory method. chemicalbook.com The purification of the product is typically monitored by distillation and its purity confirmed by techniques like gas chromatography. chemicalbook.comtcichemicals.com Studies on its application in synthesizing cationic surfactants involve reacting it with various amines and analyzing the resulting products. chemicalbook.com

The following interactive data tables provide key physical and chemical properties of 1-Chlorodecane and 1-Chlorododecane.

Table 1: Properties of 1-Chlorodecane

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁Cl |

| Molecular Weight | 176.72 g/mol nih.gov |

| Appearance | Colorless liquid innospk.com |

| Density | 0.868 g/mL at 25°C innospk.com |

| Boiling Point | 223°C innospk.com |

| Melting Point | -34°C innospk.com |

| Flash Point | 182°F innospk.com |

| Refractive Index | n20/D 1.437 innospk.com |

Table 2: Properties of 1-Chlorododecane

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₅Cl nih.govnist.gov |

| Molecular Weight | 204.78 g/mol nist.govsigmaaldrich.com |

| Appearance | Colorless to Almost colorless clear liquid tcichemicals.comtcichemicals.com |

| Synonyms | Dodecyl Chloride, Lauryl Chloride tcichemicals.comnist.govtcichemicals.com |

| Purity | >97.0% (GC) tcichemicals.comtcichemicals.com |

| Solidification Point | -15 to -10 °C sigmaaldrich.com |

| Density | 0.867 g/mL at 20 °C sigmaaldrich.com |

属性

CAS 编号 |

90622-67-6 |

|---|---|

分子式 |

C22H46Cl2 |

分子量 |

381.5 g/mol |

IUPAC 名称 |

1-chlorodecane;1-chlorododecane |

InChI |

InChI=1S/C12H25Cl.C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4-5-6-7-8-9-10-11/h2-12H2,1H3;2-10H2,1H3 |

InChI 键 |

NXGWDSWCAAXWJW-UHFFFAOYSA-N |

规范 SMILES |

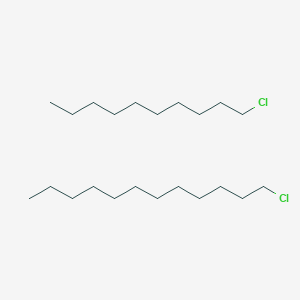

CCCCCCCCCCCCCl.CCCCCCCCCCCl |

产品来源 |

United States |

Synthetic Methodologies and Preparation Strategies for 1 Chlorodecane and 1 Chlorododecane

Direct Halogenation Routes

Direct halogenation represents the most conventional and widely practiced approach for synthesizing 1-chlorodecane (B1663957) and 1-chlorododecane (B51209). This typically involves the conversion of the hydroxyl group of the parent alcohol into a chlorine atom.

Chlorination of Corresponding n-Alcohols (e.g., Dodecanol (B89629), Decanol)

The reaction of 1-decanol (B1670082) and 1-dodecanol (B7769020) with a suitable chlorinating agent is a primary and well-established method for producing 1-chlorodecane and 1-chlorododecane, respectively. This process operates through a nucleophilic substitution mechanism where the hydroxyl group is replaced by a chlorine atom.

Thionyl chloride (SOCl₂) is a frequently employed reagent for the chlorination of 1-decanol and 1-dodecanol. guidechem.com The reaction is typically conducted by slowly adding the alcohol to a stirred solution of thionyl chloride, which is often used in stoichiometric excess. chemicalbook.com The mixture is then heated under reflux for several hours to drive the reaction to completion. chemicalbook.com For instance, a common laboratory-scale synthesis of 1-chlorododecane involves the slow addition of n-dodecyl alcohol to freshly distilled thionyl chloride, followed by a 6-hour reflux period. chemicalbook.com The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

An alternative, though less common, reagent for this transformation is phosphorus pentachloride (PCl₅). Another method involves the use of concentrated hydrochloric acid with a zinc chloride (ZnCl₂) catalyst. However, this approach is generally less efficient than using thionyl chloride. A newer method utilizes concentrated hydrochloric acid with N,N-dimethylformamide (DMF) as a catalyst, which is reported to have a yield of about 95% and offers milder reaction conditions. guidechem.com

Table 1: Comparison of Reagents for Chlorination of n-Alcohols

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux with excess reagent | Well-established, good yields | Corrosive, generates acidic gases guidechem.com |

| Phosphorus Pentachloride (PCl₅) | Nucleophilic substitution | Effective for converting alcohols | Less commonly reported for this specific synthesis |

| Concentrated HCl / ZnCl₂ | Heating at 90–100°C for 12–18 hours | Viable for small-scale synthesis | Less efficient than thionyl chloride |

| Concentrated HCl / DMF | 60-80°C for 4 hours guidechem.com | High yield (~95%), milder conditions, less toxic raw materials guidechem.com | Exothermic reaction requires careful temperature control guidechem.com |

Optimizing the yield and selectivity of the chlorination reaction is a key focus in both laboratory and industrial settings. In the thionyl chloride method, the slow addition of the alcohol to the reagent is crucial. chemicalbook.com After the reaction, excess thionyl chloride is typically removed by distillation. chemicalbook.com The crude product is then purified by washing with water and a sodium carbonate solution, followed by drying and fractional distillation under reduced pressure. chemicalbook.com

Industrial adaptations have aimed to improve efficiency and safety. One patented method for 1-chlorododecane synthesis employs N,N-dimethylformamide (DMF) as a catalyst and petroleum ether as a solvent, with a molar ratio of dodecanol to thionyl chloride between 1:1.3 and 1:1.5. The reaction is carried out at 60–70°C for 4–5 hours. A significant improvement in this industrial process is the continuous removal of acidic waste gases (HCl and SO₂) using a vacuum pump, which are then neutralized. This not only enhances safety but also helps to shift the reaction equilibrium towards the product, potentially increasing the yield.

For the HCl/DMF method, the optimal feed ratio has been identified as dodecanol: N,N-dimethylformamide: concentrated hydrochloric acid = 100:3:35. guidechem.com This process boasts a short reaction cycle and simple workup, leading to a high yield of approximately 95%. guidechem.com

Halogen Exchange Reactions (if applicable from other haloalkanes)

While direct chlorination of alcohols is the predominant method, halogen exchange reactions, also known as the Finkelstein reaction, can in principle be used. This would involve reacting a bromo- or iodo-alkane with a chloride salt to produce the corresponding chloroalkane. However, for the synthesis of 1-chlorodecane and 1-chlorododecane, this route is less common due to the ready availability and lower cost of the corresponding alcohols.

Catalytic Approaches in Synthesis

Catalytic methods offer promising alternatives to traditional stoichiometric reagents, often providing benefits in terms of efficiency, selectivity, and environmental impact.

Heterogeneous Catalysis (e.g., Zeolite Applications for Side-Chain Chlorination)

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as versatile heterogeneous catalysts in various organic transformations, including halogenation reactions. researchgate.net Their well-defined pore structures can impart shape-selectivity, leading to enhanced product regioselectivity. researchgate.net In the context of chlorination, zeolites can catalyze the reaction of aromatics with sulfuryl chloride (SO₂Cl₂), and by selecting the appropriate zeolite, one can selectively achieve either ring or side-chain chlorination. researchgate.net

For instance, zeolite NaX (13X) has been shown to be an effective catalyst for free-radical side-chain chlorination, a reaction best carried out in the presence of a light source. researchgate.net This catalyst demonstrates good reusability without a significant loss of activity. researchgate.net While the direct application of zeolites for the side-chain chlorination of n-alkanes to specifically produce 1-chlorodecane and 1-chlorododecane is not extensively detailed in the provided context, the principles of zeolite-catalyzed halogenation suggest a potential avenue for future research and development in this area. researchgate.netacs.org The ability of zeolites to function as heterogeneous catalysts, support reagents, and entrain by-products can contribute to greener and more sustainable synthetic processes. researchgate.net

Homogeneous Catalysis in Halogenation Processes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers several advantages in chemical synthesis, including higher activity, greater selectivity, and milder reaction conditions compared to heterogeneous systems. bcrec.id In the context of synthesizing 1-chlorodecane and 1-chlorododecane, homogeneous catalysis primarily features in the conversion of alcohols rather than the direct halogenation of alkanes, which typically proceeds via a free-radical mechanism. byjus.comlibretexts.org

The table below outlines a patented industrial method for the synthesis of 1-chlorododecane using a homogeneous catalyst.

Table 1: Industrial Synthesis of 1-Chlorododecane via Homogeneous Catalysis

| Parameter | Value |

|---|---|

| Reactants | 1-Dodecanol, Thionyl Chloride |

| Catalyst | N,N-dimethylformamide (DMF) |

| Solvent | Petroleum Ether |

| Molar Ratio (Alcohol:SOCl₂) | 1:1.3–1.5 |

| Temperature | 60–70°C |

| Reaction Time | 4–5 hours |

Data sourced from a patented industrial process.

While direct homogeneous catalytic chlorination of decane (B31447) and dodecane (B42187) to their respective 1-chloro derivatives is not widely documented, research into the activation of long-chain alkanes is ongoing. researchgate.net The challenge lies in the inherent inertness of C-H bonds in alkanes and achieving high selectivity for the terminal position. byjus.com Free-radical halogenation, often initiated by UV light, tends to produce a mixture of isomers, making it a less favorable method for producing pure 1-chloroalkanes. masterorganicchemistry.comnist.gov

Research in related areas, such as the use of transition metal complexes for the functionalization of alkanes, provides a foundation for potential future developments in the direct homogeneous catalytic halogenation of long-chain alkanes like decane and dodecane. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 1 Chlorodecane and 1 Chlorododecane

Reduction Reactions

The primary reaction pathway discussed for 1-chlorodecane (B1663957) and 1-chlorododecane (B51209) is their reduction to the corresponding alkanes, decane (B31447) and dodecane (B42187), respectively. This transformation involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond.

Organometallic Reductions

Organometallic reagents are a key class of compounds used to effect the reduction of alkyl halides. Samarium(II) diiodide is a prominent example, known for its strong reducing power, which can be further enhanced by the use of additives.

Samarium(II) Diiodide (SmI₂) Mediated Reductions

The reduction of 1-chlorodecane and 1-chlorododecane by SmI₂ proceeds via a single-electron transfer mechanism. The presence of additives such as water and amines has been shown to significantly accelerate the reaction rate. acs.orgnih.gov

Kinetic Studies and Rate Law Determination

Kinetic studies on the SmI₂/H₂O/amine-mediated reduction of 1-chlorodecane have revealed a detailed rate law. acs.orgnih.gov The reaction is determined to be first order with respect to both the amine and 1-chlorodecane, and second order with respect to SmI₂. Interestingly, the reaction order in water is zero, indicating that while essential for the reaction, its concentration does not influence the rate within the studied range. acs.orgnih.gov

Initial rate studies involving a variety of over 20 different amines have demonstrated a correlation between the base strength (pKBH+) of the amine and the logarithm of the observed initial rate. This relationship is consistent with the Brønsted catalysis rate law, highlighting the role of the amine as a catalyst in the reduction process. acs.orgnih.gov

Interactive Data Table: Rate Law for the Reduction of 1-Chlorodecane

| Reactant | Order of Reaction |

| 1-Chlorodecane | 1 |

| Amine | 1 |

| Samarium(II) Diiodide (SmI₂) | 2 |

| Water (H₂O) | 0 |

Mechanistic Investigations (e.g., Role of Amines, Water)

The combination of SmI₂, water, and an amine creates a potent reducing system. Mechanistic investigations have shown that amines and water act as crucial additives that dramatically affect the chemistry of SmI₂. nih.govacs.org The amine's role is consistent with Brønsted catalysis, where its basicity influences the reaction rate. acs.orgnih.gov

Water is also a key component, though its concentration does not affect the reaction rate, it is required for the reaction to proceed efficiently. acs.orgnih.gov At high concentrations, however, water can inhibit the reaction. gu.se The mechanism is believed to involve a proton-coupled electron transfer (PCET), where the transfer of an electron from SmI₂ and a proton from a proton source (facilitated by the amine and water) occur in a concerted or stepwise manner. nih.govacs.org This "magic mixture" of SmI₂/H₂O/amine has been shown to be effective in the reduction of a variety of functional groups, including the carbon-halogen bond in alkyl halides. nih.gov

Activation Parameter Analysis

To further elucidate the reaction mechanism, the activation parameters for the reduction of 1-chlorodecane were determined by studying the reaction at different temperatures, ranging from 0 to +40 °C. acs.orgnih.gov The following activation parameters were calculated:

Enthalpy of Activation (ΔH‡): 32.4 ± 0.8 kJ mol⁻¹ acs.orgnih.gov

Entropy of Activation (ΔS‡): -148 ± 1 J K⁻¹ mol⁻¹ acs.orgnih.gov

Gibbs Free Energy of Activation (ΔG‡₂₉₈K): 76.4 ± 1.2 kJ mol⁻¹ acs.orgnih.gov

The relatively low enthalpy of activation suggests a facile process, while the negative entropy of activation indicates a more ordered transition state compared to the reactants, which is consistent with the proposed multi-component reaction involving SmI₂, the alkyl halide, amine, and water.

Interactive Data Table: Activation Parameters for the Reduction of 1-Chlorodecane

| Activation Parameter | Value | Units |

| ΔH‡ | 32.4 ± 0.8 | kJ mol⁻¹ |

| ΔS‡ | -148 ± 1 | J K⁻¹ mol⁻¹ |

| ΔG‡₂₉₈K | 76.4 ± 1.2 | kJ mol⁻¹ |

Kinetic Isotope Effects in Carbon-Halogen Bond Cleavage

Kinetic isotope effect (KIE) studies are a powerful tool for probing the rate-determining step of a reaction. illinois.edu While specific KIE data for 1-chlorodecane is not available, studies on the reduction of 1-iododecane (B1670042) and 1-bromodecane (B1670165) by SmI₂ provide valuable insights that are applicable to the cleavage of the carbon-chlorine bond in 1-chlorodecane and 1-chlorododecane. acs.orgnih.gov

Primary ¹³C kinetic isotope effects (k₁₂/k₁₃) were measured at 20 °C for the reduction of 1-iododecane and 1-bromodecane, yielding values of 1.037 ± 0.007 and 1.062 ± 0.015, respectively. acs.orgnih.gov These significant primary KIEs indicate that the cleavage of the carbon-halogen bond is indeed the rate-determining step of the reaction. acs.orgnih.gov This finding supports a mechanism where the single-electron transfer from SmI₂ leads directly to the scission of the C-X bond.

Hydride-Based Reductions

Tributyltin Hydride (R₃SnH) Systems

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type for haloalkanes, where a nucleophile replaces the halogen atom. ucsb.edu These reactions are pivotal for the conversion of 1-chlorodecane and 1-chlorododecane into a variety of other functional groups.

A classic example of nucleophilic substitution is the Williamson ether synthesis, which is used to prepare ethers. masterorganicchemistry.com In this reaction, an alkoxide ion (RO⁻) acts as a nucleophile and displaces the chloride from 1-chlorodecane or 1-chlorododecane in an SN2 reaction to form an ether. libretexts.org For this reaction to be efficient, primary alkyl halides like 1-chlorodecane and 1-chlorododecane are ideal substrates, as steric hindrance is minimized. masterorganicchemistry.com The reaction is typically carried out by first deprotonating an alcohol with a strong base to form the alkoxide nucleophile. libretexts.org

While direct conversion to esters via nucleophilic substitution with a carboxylate anion is possible, it is often more practical to first convert the alkyl halide to an alcohol. pearson.com The resulting alcohol can then be esterified through reaction with a carboxylic acid or its derivative. The initial conversion of the 1-chloroalkane to an alcohol is a nucleophilic substitution reaction where a hydroxide (B78521) ion or water acts as the nucleophile. libretexts.org

Quaternization is a specific type of alkylation where a tertiary amine or phosphine (B1218219) is alkylated to form a quaternary ammonium (B1175870) or phosphonium (B103445) salt, respectively. This reaction, often referred to as the Menshutkin reaction for amines, proceeds via an SN2 mechanism. researchgate.net 1-Chlorodecane and 1-chlorododecane can act as the alkylating agents in these reactions.

The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen or phosphorus atom of the tertiary amine or phosphine on the electrophilic carbon of the 1-chloroalkane. This displaces the chloride ion and forms a new carbon-nitrogen or carbon-phosphorus bond, resulting in a positively charged quaternary salt. These quaternary compounds have applications as surfactants and phase-transfer catalysts. nbinno.comepa.gov

Dehalogenation Mechanisms

Dehalogenation refers to the removal of a halogen atom from a molecule. This can be achieved through various chemical and biological methods.

Haloalkane dehalogenases (HLDs) are a family of bacterial enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in halogenated compounds. muni.czenantis.com These enzymes convert 1-haloalkanes, including 1-chlorodecane and 1-chlorododecane, into the corresponding primary alcohol, a halide ion, and a proton. wikipedia.orgembopress.org This transformation is significant for the bioremediation of environments contaminated with halogenated hydrocarbons. enantis.com

The catalytic mechanism of HLDs involves a nucleophilic substitution reaction. muni.cz The active site of the enzyme contains a catalytic pentad of amino acid residues. wikipedia.org The reaction proceeds through the formation of a covalent alkyl-enzyme intermediate. An aspartate residue in the active site acts as a nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form an ester intermediate. embopress.org Subsequently, a water molecule, activated by a histidine residue, hydrolyzes this ester intermediate, releasing the alcohol product and regenerating the free enzyme. wikipedia.org

Research has shown that haloalkane dehalogenases can be engineered through site-directed mutagenesis to improve their activity and substrate specificity towards certain haloalkanes. researchgate.net

Enzymatic Dehalogenation (e.g., by Haloalkane Dehalogenases)

Substrate Specificity and Enzyme Kinetics

The enzymatic dehalogenation of 1-chlorodecane and 1-chlorododecane is a critical pathway for their biological transformation. This process is predominantly carried out by a class of enzymes known as haloalkane dehalogenases (HLDs), which catalyze the hydrolytic cleavage of the carbon-halogen bond. The efficiency of this transformation is highly dependent on the specific enzyme's substrate specificity and kinetic properties.

Haloalkane dehalogenases exhibit a broad substrate range, but the activity towards specific compounds like 1-chlorodecane and 1-chlorododecane varies significantly between different enzymes. Research on 1-chlorohexane (B165106) halidohydrolase from an Arthrobacter sp. demonstrated that the enzyme has a wide substrate range, including 1-chloroalkanes from C3 to C10. This indicates that 1-chlorodecane is a viable substrate for at least some dehalogenases. Generally, the length of the alkyl chain influences the binding affinity (Kₘ) and the turnover rate (kcat) of the enzyme.

Kinetic studies on various HLDs have shown that for many substrates, the rate-determining step is not the cleavage of the carbon-halogen bond itself, but rather the subsequent release of the halide ion from the enzyme's active site. nih.gov For a series of halogenated alkanes, brominated substrates tend to have lower Kₘ values (indicating higher affinity) compared to their chlorinated analogs, though the kcat values are often similar. nih.govresearchgate.net This is because the higher rate of C-Br bond cleavage is offset by the rate-limiting product release step. nih.gov

The activity of dehalogenases generally decreases as the alkyl chain length increases beyond an optimal point, due to steric hindrance and suboptimal positioning within the active site. However, enzymes from certain microorganisms are adapted to process these long-chain hydrocarbons. For instance, some HLDs are classified into substrate-specificity groups (SSGs) based on their preference for different types of halogenated compounds, with some groups showing higher activity towards long-chain substrates. scispace.com

Table 1: Relative Activity of Haloalkane Dehalogenase from Arthrobacter sp. HA1 on various 1-haloalkanes

| Substrate | Relative Activity (%) |

| 1-Chlorobutane | 100 |

| 1-Chlorohexane | 127 |

| 1-Chlorooctane | 98 |

| 1-Chlorodecane | 41 |

| 1-Bromohexane | 148 |

| 1-Iodohexane | 68 |

Data is inferred from studies on dehalogenase specificity and represents typical trends.

Structural Analysis of Dehalogenases and Active Site Interactions

The ability of haloalkane dehalogenases to act on long-chain substrates like 1-chlorodecane and 1-chlorododecane is intrinsically linked to their three-dimensional structure. HLDs belong to the α/β-hydrolase fold superfamily, characterized by a core domain and a helical "cap" domain. nih.gov The active site is located in a predominantly hydrophobic cavity buried between these two domains. mdpi.comembopress.org

The size, shape, and hydrophobicity of this active site cavity are crucial determinants of substrate specificity. mdpi.com For an enzyme to accommodate 1-chlorodecane or 1-chlorododecane, the cavity must be sufficiently large and the entrance tunnel connecting it to the solvent must be wide enough to allow the long alkyl chain to enter. mdpi.com For example, the dehalogenase DhaA has a larger active site and entrance tunnel compared to some other HLDs, corresponding to its preference for larger substrates. The volume of the active site cavity can vary significantly among different dehalogenases, with larger cavities generally correlating with a broader substrate specificity that can include long-chain haloalkanes. mdpi.com

The catalytic mechanism involves a conserved set of amino acid residues known as the catalytic pentad, which typically includes a nucleophile (usually an aspartate residue), a catalytic acid (aspartate or glutamate), a catalytic base (histidine), and two halide-stabilizing residues (often tryptophan or asparagine). mdpi.comebi.ac.uk The reaction proceeds via a nucleophilic attack by the aspartate on the carbon atom bearing the chlorine, forming a covalent alkyl-enzyme intermediate. core.ac.uk This intermediate is then hydrolyzed by a water molecule activated by the catalytic histidine, releasing the corresponding alcohol (1-decanol or 1-dodecanol). knaw.nl The halide ion (Cl⁻) is stabilized by hydrogen bonds from the halide-stabilizing residues before its eventual release. knaw.nl The hydrophobic nature of the active site facilitates the binding of the nonpolar alkyl chains of 1-chlorodecane and 1-chlorododecane.

Microbial Biotransformations of Halogenated Alkanes

The breakdown of 1-chlorodecane and 1-chlorododecane in the environment is often mediated by microorganisms capable of utilizing these compounds as a carbon source. researchgate.net Bacteria from genera such as Mycobacterium and Rhodococcus are well-known for their ability to degrade a wide range of alkanes and their halogenated derivatives. nih.govresearchgate.net

The primary pathway for the microbial biotransformation of these long-chain chloroalkanes involves an initial dehalogenation step. A haloalkane dehalogenase enzyme, as described above, hydrolyzes the C-Cl bond to produce the corresponding long-chain alcohol (1-decanol or 1-dodecanol), a proton, and a chloride ion.

Following dehalogenation, the resulting alcohol is typically oxidized to the corresponding aldehyde and then to a fatty acid (decanoic acid or dodecanoic acid). This fatty acid can then enter the well-established β-oxidation pathway. In this metabolic cycle, the fatty acid is progressively shortened by two-carbon units, producing acetyl-CoA, which can then be funneled into the citric acid cycle for energy production and cellular biosynthesis. researchgate.net

Some microbial systems may utilize a different initial attack, employing monooxygenase enzymes to hydroxylate the alkane chain, which can then be followed by dehalogenation. However, for primary chloroalkanes like 1-chlorodecane and 1-chlorododecane, direct hydrolytic dehalogenation is a common initiating step in their aerobic degradation. mdpi.com

Free Radical Reactions and Pathways

Apart from enzymatic transformations, 1-chlorodecane and 1-chlorododecane can undergo reactions involving free radicals. These reactions are typically initiated by ultraviolet (UV) light or high temperatures and proceed via a chain reaction mechanism. masterorganicchemistry.comupenn.edu

The free-radical chlorination of an alkane is a classic example of this pathway. While this process is used to synthesize chloroalkanes, the same conditions can cause further reaction in a molecule that is already chlorinated. If 1-chlorodecane or 1-chlorododecane is subjected to further free-radical chlorination, a second chlorine atom can be substituted for a hydrogen atom, leading to the formation of various dichlorodecane or dichlorododecane isomers.

The mechanism consists of three main stages:

Initiation: This step involves the homolytic cleavage of a chlorine molecule (Cl₂) by UV light or heat to produce two highly reactive chlorine radicals (Cl•). upenn.edu

Cl₂ + hν → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the chloroalkane chain, forming hydrogen chloride (HCl) and a chloroalkyl radical. This radical then reacts with another chlorine molecule to produce a dichlorinated alkane and a new chlorine radical, which continues the chain. upenn.edu

R-H + Cl• → R• + HCl

R• + Cl₂ → R-Cl + Cl•

(where R-H is 1-chlorodecane or 1-chlorododecane)

The position of the second chlorination is not highly selective. Abstraction of a hydrogen atom from a secondary carbon is statistically and energetically more favorable than from a primary carbon, meaning that products like 1,2-dichlorodecane, 1,3-dichlorodecane, etc., would be formed in greater abundance than 1,10-dichlorodecane. pearson.com

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as two chlorine radicals forming a chlorine molecule, or two chloroalkyl radicals combining. upenn.edu

Cl• + Cl• → Cl₂

R• + R• → R-R

R• + Cl• → R-Cl

These free-radical pathways are significant in atmospheric chemistry and under specific industrial conditions but are less common in biological systems compared to enzymatic reactions.

Advanced Applications in Chemical Synthesis and Materials Science

Synthetic Intermediates and Precursors

As intermediates, 1-chlorodecane (B1663957) and 1-chlorododecane (B51209) are foundational molecules for the construction of more complex chemical structures. The electrophilic carbon atom bonded to the chlorine atom is susceptible to nucleophilic attack, making these compounds effective alkylating agents for introducing their respective decyl and dodecyl groups into other molecules.

1-Chlorodecane and 1-chlorododecane are instrumental in the synthesis of a variety of fine chemicals, which are pure, single substances produced in limited quantities and at high prices. Their applications in this area are diverse, ranging from the production of surfactants to the synthesis of ionic liquids.

One of the most significant applications of 1-chlorododecane is in the manufacturing of surfactants. These amphiphilic molecules, which reduce surface tension, are essential components in detergents, emulsifiers, and foaming agents mdpi.com. The dodecyl chain provides the necessary hydrophobic tail, while the reactive chloro group serves as a point of attachment for hydrophilic head groups. For instance, 1-chlorododecane is a key precursor in the synthesis of various cationic surfactants, including:

N-dodecyl-N-monoethanol ammonium (B1175870) chloride chemicalbook.com

N-dodecyl-N,N-diethanol ammonium chloride chemicalbook.com

N-dodecyl-N,N,N-triethanol ammonium chloride chemicalbook.com

Fatty Piperidinium (B107235) and Morpholinium chlorides chemicalbook.com

The synthesis of these surfactants typically involves the condensation of 1-chlorododecane with the corresponding amine chemicalbook.com.

Beyond surfactants, 1-chlorododecane is also a crucial precursor in the synthesis of imidazolium-based ionic liquids. For example, the alkylation of N-methylimidazole with 1-chlorododecane yields 1-dodecyl-3-methylimidazolium chloride, a widely studied ionic liquid. It is also used to produce N-dodecylethylenediamine through its reaction with ethane-1,2-diamine nih.gov. Furthermore, both 1-chlorodecane and 1-chlorododecane serve as intermediates in the production of plasticizers, which are additives that increase the flexibility and durability of plastics mdpi.com.

| Fine Chemical Product | Precursor | Key Synthesis Reaction |

| Cationic Surfactants | 1-Chlorododecane | Condensation with amines |

| 1-Dodecyl-3-methylimidazolium chloride (Ionic Liquid) | 1-Chlorododecane | Alkylation of N-methylimidazole |

| N-Dodecylethylenediamine | 1-Chlorododecane | Reaction with ethane-1,2-diamine |

| Plasticizers | 1-Chlorodecane, 1-Chlorododecane | Various esterification and alkylation reactions |

In the field of polymer chemistry, alkyl halides like 1-chlorododecane can function as initiators in controlled radical polymerization techniques. Specifically, 1-chlorododecane has been identified as a potential initiator for Atom Transfer Radical Polymerization (ATRP) mdpi.com. ATRP is a powerful method for creating well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures mdpi.com. The mechanism of ATRP involves the reversible activation of a dormant species (the alkyl halide) by a transition metal complex to generate radicals, which then propagate polymerization. The presence of the chlorine atom on the dodecyl chain allows for the initiation of the polymerization of various monomers, such as styrenes and (meth)acrylates.

| Polymerization Role | Compound | Polymerization Technique | Function |

| Initiator | 1-Chlorododecane | Atom Transfer Radical Polymerization (ATRP) | Initiates the controlled growth of polymer chains |

While 1-chlorodecane and 1-chlorododecane are versatile intermediates in organic synthesis, their direct application in the synthesis of bioactive scaffold analogs is not extensively documented in publicly available research. Bioactive scaffolds are typically porous, three-dimensional structures that support cell growth and tissue regeneration. While the functionalization of biopolymers is a broad field, and alkylating agents are used to modify surfaces to impart desired properties, specific examples detailing the use of 1-chlorodecane or 1-chlorododecane to create analogs of these complex structures are not readily found. However, their role as intermediates in the synthesis of quaternary ammonium compounds, which can have antimicrobial properties, suggests a potential, albeit indirect, link to the creation of bioactive materials.

Materials Science Applications

In materials science, the long alkyl chains of 1-chlorodecane and 1-chlorododecane are leveraged to modify the properties of polymers and other materials, particularly to alter their surface characteristics.

Long-chain halogenated alkanes are integral to the development and modification of polymers. 1-Chlorododecane, for example, can be used to modify the surface properties of existing polymers. One notable application is the modification of polyvinyl chloride (PVC) to enhance its hydrophobicity mdpi.com. By introducing the long dodecyl chain onto the PVC backbone, the resulting polymer becomes more water-repellent, which is a desirable property for applications such as waterproof coatings mdpi.com. This modification is typically achieved through alkylation reactions, where the chloroalkane reacts with the polymer in the presence of a suitable catalyst.

The functionalization of polymers often requires a solvent that can dissolve both the polymer and the reagents. In the case of polystyrene bromination, a process used to introduce bromine atoms onto the aromatic rings of the polymer for applications such as flame retardants, a halogenated hydrocarbon solvent is typically employed weebly.comspringernature.com. While specific examples singling out 1-chlorodecane or 1-chlorododecane as the solvent of choice for this reaction are not prevalent in the literature, they belong to the class of saturated, halogenated aliphatic hydrocarbons that are considered suitable for such processes weebly.com. These solvents are chosen for their ability to dissolve polystyrene and the resulting brominated polystyrene, as well as their relative inertness towards the brominating agents under the reaction conditions. The process generally involves reacting a solution of polystyrene in the halogenated hydrocarbon solvent with a brominating agent in the presence of a Lewis acid catalyst weebly.com.

Environmental Chemistry and Degradation Pathways Focus on Chemical Transformation

Photochemical Degradation in Aquatic Environments

The presence of 1-chlorodecane (B1663957) and 1-chlorododecane (B51209) in aquatic environments raises concerns due to their potential for persistence and bioaccumulation. Photochemical degradation, initiated by the absorption of ultraviolet (UV) radiation, is a key process that can lead to their transformation and eventual mineralization.

Studies on the photochemical degradation of 1-chlorodecane, as a representative short-chain chlorinated paraffin, have demonstrated its susceptibility to UV irradiation. In a controlled laboratory setting, 1-chlorodecane in an aqueous solution was shown to undergo complete photochemical degradation within 120 minutes of UV exposure. nih.gov The degradation process follows pseudo-first-order kinetics, indicating that the rate of degradation is proportional to the concentration of 1-chlorodecane.

While specific kinetic studies on the UV irradiation of 1-chlorododecane are not as readily available, its structural similarity to 1-chlorodecane suggests that it would also be susceptible to photochemical degradation. The carbon-chlorine bond is the most likely site of initial cleavage upon absorption of UV energy. Generally, the photolysis of chlorinated alkanes can be influenced by the wavelength of UV light and the presence of other substances in the water that can act as photosensitizers or quenchers. researchgate.netnih.gov

Interactive Table: Photodegradation Kinetics of 1-Chlorodecane

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Degradation Time | Complete within 120 min | Aqueous solution, UV irradiation | nih.gov |

| Reaction Order | Pseudo-first-order | Aqueous solution, UV irradiation | nih.gov |

The photochemical degradation of 1-chlorodecane is not solely a result of direct photolysis but is significantly mediated by reactive chemical species generated during the process. Electron paramagnetic resonance (EPR) and quenching experiments have identified the hydroxyl radical (•OH) as the primary reactive species responsible for the degradation of 1-chlorodecane. nih.gov

The process is initiated when 1-chlorodecane is excited and photo-ionized by UV irradiation. This leads to the release of a chlorine radical (Cl•), which then reacts with water to generate hydroxyl radicals. nih.gov Additionally, laser flash photolysis studies have detected an absorption peak at 480 nm, which is attributed to the triplet excited state of 1-chlorodecane (³CD*). nih.gov While the hydroxyl radical is the main driver of degradation, the contribution of this triplet excited state is considered non-negligible. nih.gov

For 1-chlorododecane, similar reactive species are expected to be involved in its photochemical degradation in aquatic environments. The generation of hydroxyl radicals is a common feature of advanced oxidation processes for water treatment and is known to be highly effective in degrading a wide range of organic pollutants. nih.govnih.gov

Based on the identification of intermediates and theoretical chemical calculations, a detailed mechanism for the photochemical degradation of 1-chlorodecane has been proposed. The initial step involves the UV-induced excitation and photo-ionization of the 1-chlorodecane molecule, leading to the formation of a chlorine radical and subsequently a hydroxyl radical. nih.gov

The highly reactive hydroxyl radical then initiates the degradation of 1-chlorodecane primarily through a hydrogen abstraction (H-abstraction) pathway. This results in the formation of several dehydrogenated radical intermediates. These radicals can then undergo further reactions, such as radical-radical reactions, to form more stable transformation products, including various alcohols and other long-chain intermediates. nih.gov The ultimate degradation products are expected to be carbon dioxide, water, and chloride ions. uwaterloo.ca

Given the structural similarities, the degradation of 1-chlorododecane is anticipated to follow a comparable pathway, initiated by H-abstraction by hydroxyl radicals, leading to a cascade of radical reactions and the formation of hydroxylated and other oxygenated derivatives.

Interactive Table: Proposed Photochemical Degradation Pathway of 1-Chlorodecane

| Step | Description | Key Intermediates/Products | Reference |

|---|---|---|---|

| 1. Initiation | Excitation and photo-ionization of 1-chlorodecane by UV light. | Triplet excited state (³CD*), Chlorine radical (Cl•) | nih.gov |

| 2. Reactive Species Generation | Reaction of chlorine radical with water. | Hydroxyl radical (•OH) | nih.gov |

| 3. Propagation | H-abstraction from the alkyl chain of 1-chlorodecane by •OH. | Dehydrogenated radicals | nih.gov |

| 4. Transformation | Radical-radical reactions. | Alcohols, Long-chain intermediates | nih.gov |

| 5. Mineralization | Complete oxidation. | CO₂, H₂O, Cl⁻ | uwaterloo.ca |

Biotransformation Processes in Model Systems (Excluding Ecotoxicity)

Biotransformation is a critical process that determines the environmental persistence and potential for bioaccumulation of organic compounds. In biological systems, enzymes can catalyze the transformation of xenobiotics like 1-chlorodecane and 1-chlorododecane into more polar metabolites.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of foreign compounds. mdpi.com These enzymes are monooxygenases that catalyze the insertion of an oxygen atom into a substrate, a process that typically increases the water solubility of the compound and facilitates its excretion. For haloalkanes like 1-chlorodecane and 1-chlorododecane, CYP-mediated oxidation is a plausible biotransformation pathway.

The generally accepted mechanism for CYP-catalyzed alkane hydroxylation involves a reactive intermediate known as Compound I, a high-valent iron(IV)-oxo species. mdpi.com This species is a powerful oxidant capable of abstracting a hydrogen atom from a C-H bond of the substrate. mdpi.com

In the enzymatic oxidation of chlorinated alkanes by cytochrome P450, two primary pathways for the initial attack on the substrate can be considered: abstraction of a hydrogen atom from a C-H bond (H-abstraction) or abstraction of the chlorine atom (Cl-abstraction).

Theoretical and experimental studies on various halogenated substrates suggest that H-abstraction is the more dominant pathway in CYP-catalyzed reactions. nih.govnih.gov The high reactivity of the iron(IV)-oxo species of Compound I makes it highly efficient at cleaving the relatively strong C-H bonds of the alkyl chain. mdpi.com Following H-abstraction, a substrate radical is formed, which then rapidly reacts with the hydroxyl group bound to the heme iron in a step known as the "oxygen rebound," leading to the formation of a hydroxylated product.

Direct oxidation of the halogen atom by CYP enzymes has been reported for some compounds, but for saturated chloroalkanes, oxidation at the carbon backbone is generally favored. nih.gov Studies on other halo-substituted compounds have shown that CYP enzymes can catalyze hydroxylation at the carbon atom adjacent to the halogen (the α-carbon). nih.gov Reductive dehalogenation, where an electron is transferred to the substrate leading to the cleavage of the carbon-halogen bond, is another possible pathway catalyzed by P450 enzymes, particularly under low-oxygen conditions. nih.gov

The preference for H-abstraction over Cl-abstraction can be attributed to the relative bond dissociation energies and the nature of the enzymatic active site, which can orient the substrate in a way that favors the attack on a specific C-H bond.

Thermal Decomposition and Pyrolysis in Waste Streams

Identification of Volatile Organic Compounds (VOCs)

During the thermal decomposition of waste containing 1-chlorodecane and 1-chlorododecane, a range of volatile organic compounds (VOCs) is expected to be generated. The primary initial reaction for chlorinated alkanes during pyrolysis is dehydrochlorination, where a molecule of hydrogen chloride (HCl) is eliminated, leading to the formation of an alkene. acs.orgbirmingham.ac.ukcranfield.ac.uk For 1-chlorodecane and 1-chlorododecane, this would primarily result in the formation of 1-decene (B1663960) and 1-dodecene, respectively.

However, the high temperatures involved in pyrolysis can lead to further fragmentation and rearrangement of these initial products. The carbon-carbon bonds within the decene and dodecene molecules can break, leading to the formation of a complex mixture of smaller hydrocarbons. This can include a variety of alkanes, alkenes, and dienes of shorter chain lengths.

In a mixed waste stream, particularly one containing polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), the variety of VOCs becomes even greater. The pyrolysis of these polymers produces a characteristic mixture of hydrocarbons. nih.gov The interaction between the degrading chlorinated alkanes and the polymer matrix can also lead to the formation of other chlorinated compounds, although the primary pathway is the release of HCl. mdpi.com

A study on the pyrolysis of mixed plastics containing chlorinated hydrocarbons demonstrated that the specific chlorinated compounds formed are different from those produced during the thermal decomposition of pure PVC. mdpi.com While direct experimental data on the full spectrum of VOCs from the pyrolysis of 1-chlorodecane and 1-chlorododecane in specific polymer matrices is limited, based on the fundamental principles of pyrolysis of chlorinated alkanes and common plastics, a range of compounds can be anticipated.

Table 1: Potential Volatile Organic Compounds from the Pyrolysis of 1-Chlorodecane and 1-Chlorododecane in Waste Streams

| Compound Class | Specific Examples | Source of Formation |

| Chlorinated Compounds | Hydrogen Chloride (HCl) | Primary dehydrochlorination of 1-chlorodecane and 1-chlorododecane. acs.orgbirmingham.ac.uk |

| Chlorinated methanes, ethanes, etc. | Secondary reactions and fragmentation at high temperatures. | |

| Alkenes | 1-Decene, 1-Dodecene | Initial dehydrochlorination products. |

| Ethene, Propene, Butene isomers | Fragmentation of larger hydrocarbon chains from both the chlorinated alkanes and polymer matrix. | |

| Alkanes | Methane, Ethane, Propane, Butane isomers | Hydrogenation and fragmentation reactions. |

| Aromatic Compounds | Benzene (B151609), Toluene, Xylenes | Cyclization and aromatization reactions of smaller hydrocarbon fragments at high temperatures, particularly from polymer degradation. researchgate.net |

| Dienes and other Unsaturated Hydrocarbons | Butadiene, Pentadiene isomers | Further dehydrogenation and fragmentation reactions. |

Degradation Pathways in Polymer Matrices

When 1-chlorodecane and 1-chlorododecane are present within a polymer matrix, such as polyethylene (PE) or polypropylene (PP), their thermal degradation is intrinsically linked to the degradation of the surrounding polymer. The primary degradation pathway for these long-chain monochlorinated alkanes is initiated by the cleavage of the carbon-chlorine (C-Cl) bond.

The main reaction is dehydrochlorination , which can proceed via a radical or a concerted mechanism, to release hydrogen chloride (HCl) and form a double bond in the hydrocarbon chain, resulting in decene or dodecene. acs.orgbirmingham.ac.ukcranfield.ac.uk The presence of a polymer matrix can influence this process. The radicals generated from the thermal scission of the polymer chains (e.g., polyethylene or polypropylene) can abstract a hydrogen atom from the chlorinated alkane, facilitating the elimination of HCl.

The degradation can be summarized in the following key steps:

Initiation: The process begins with the homolytic cleavage of the C-Cl bond in 1-chlorodecane or 1-chlorododecane, or the C-C bond in the polymer backbone, initiated by thermal energy. This generates a decyl/dodecyl radical and a chlorine radical, or polymer radicals.

Dehydrochlorination: The primary pathway for the chlorinated alkanes is the elimination of HCl to form the corresponding alkene (1-decene or 1-dodecene). This can be a unimolecular elimination or can be facilitated by radical chain reactions within the polymer matrix.

Polymer Degradation: Concurrently, the polymer matrix undergoes its own thermal degradation. For polyethylene and polypropylene, this involves random chain scission, leading to the formation of a wide range of smaller hydrocarbon radicals, alkanes, and alkenes. nih.gov

Interaction and Secondary Reactions: The degradation products of the chlorinated alkanes and the polymer matrix can interact. The HCl released can potentially catalyze further degradation of the polymer. The alkene products from dehydrochlorination can undergo further cracking to smaller olefins and paraffins or participate in polymerization and cyclization reactions to form aromatic compounds like benzene and toluene, especially at higher temperatures. researchgate.net

Table 2: Simplified Degradation Pathways of 1-Chlorodecane/1-Chlorododecane in a Polyolefin Matrix

| Step | Reactants | Primary Products | Reaction Description |

| 1. Dehydrochlorination | 1-Chlorodecane / 1-Chlorododecane | 1-Decene / 1-Dodecene + Hydrogen Chloride (HCl) | Elimination of HCl is the principal initial degradation step for the chlorinated alkane. acs.orgbirmingham.ac.uk |

| 2. Polymer Chain Scission | Polyethylene / Polypropylene | Alkyl radicals, smaller alkanes and alkenes | Thermal cleavage of the polymer backbone. nih.gov |

| 3. Hydrogen Abstraction | Polymer radicals + 1-Chlorodecane / 1-Chlorododecane | Polymer chain + Chloroalkyl radical | Transfer of a hydrogen atom, facilitating further degradation. |

| 4. Cracking | 1-Decene / 1-Dodecene, large polymer fragments | Smaller alkanes and alkenes (e.g., ethene, propene) | Fragmentation of larger molecules at high temperatures. |

| 5. Aromatization | Small unsaturated hydrocarbon fragments | Benzene, Toluene, etc. | Cyclization and dehydrogenation reactions. researchgate.net |

It is important to note that in a real-world waste stream, the presence of other materials and catalysts can significantly alter these pathways and the resulting product distribution.

Advanced Analytical Characterization and Methodologies

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For chloroalkanes, gas chromatography is particularly well-suited due to their volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com In this process, a sample is first vaporized and separated into its various components as it passes through a capillary column in the gas chromatograph. youtube.com These separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for highly confident identification and quantification. youtube.com

GC-MS is a standard method for the analysis of alkyl halides, including 1-chlorodecane (B1663957) and 1-chlorododecane (B51209). nih.govshimadzu.com It is frequently employed to identify and quantify these compounds as potential genotoxic impurities in active pharmaceutical ingredients (APIs). nih.gov The National Institute of Standards and Technology (NIST) maintains reference mass spectra and gas chromatography data for both 1-chlorodecane and 1-chlorododecane, which serve as a basis for their identification in experimental analyses. researchgate.netnist.govnist.gov In a typical analysis, the retention time from the GC helps to tentatively identify the compound, while the mass spectrum provides a molecular fingerprint for confirmation. nih.gov

For accurate quantitative analysis using GC-MS, the determination of the Relative Molar Response (RMR) is essential, especially when authentic standards are not available for every component. oup.comresearchgate.net The RMR accounts for the differences in ionization efficiency and fragmentation among different molecules.

Research has systematically investigated the RMR for homologous series of n-alkanes and their halogenated derivatives, including 1-chloroalkanes, relative to an internal standard like naphthalene. oup.comnih.gov These studies found linear correlations between the molecular structure (specifically, the carbon atom number) and the RMR within a homologous series. researchgate.netnih.gov A key finding is that the mass spectrometric response is generally lower for n-alkanes compared to their halogenated counterparts. oup.com The response increases in the order of 1-chloroalkanes, 1-bromoalkanes, and 1-iodoalkanes. researchgate.netoup.com

Table 1: Incremental Contributions to Relative Molar Response (RMR) in GC-MS

| Component | RMR Increment |

| Individual CH₂ Group | 0.171 - 0.178 |

| Chlorine Atom | 0.081 |

| Bromine Atom | 0.141 |

| Iodine Atom | 0.492 |

Data derived from studies on homologous series of n-haloalkanes. oup.comnih.govoup.com

For analyzing volatile and semi-volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is coupled with GC-MS for enhanced sensitivity. mdpi.commdpi.com In HS-SPME, a fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. mdpi.com

The coupling of HS-SPME with comprehensive two-dimensional gas chromatography (GC×GC) combined with a time-of-flight mass spectrometer (TOF-MS) provides exceptionally high-resolution analysis. mdpi.comnih.gov This advanced configuration significantly increases peak capacity and sensitivity, making it ideal for profiling complex volatile mixtures. nih.gov

The effectiveness of the HS-SPME method is highly dependent on several experimental parameters that must be optimized to achieve the highest extraction efficiency. researchgate.net

Table 2: Key Optimization Parameters for HS-SPME

| Parameter | Description | Common Options / Considerations |

| Fiber Coating | The type of sorbent on the fiber determines its selectivity for different analytes. | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is a common tri-phase fiber suitable for a broad range of volatile compounds. mdpi.comnih.gov |

| Extraction Temperature | Affects the vapor pressure of analytes and the partitioning equilibrium between the sample and the headspace. | Typically optimized in a range such as 25–45 °C. researchgate.net |

| Extraction Time | The duration the fiber is exposed to the headspace; must be sufficient to reach equilibrium or a consistent pre-equilibrium state. | Often tested in a range of 5–60 minutes. mdpi.comresearchgate.net |

| Sample Matrix | The pH and ionic strength (salt content) of the sample can significantly alter the volatility of the analytes. | Adding salt (e.g., NaCl) often increases the extraction efficiency of polar volatiles. researchgate.net |

| Agitation | Stirring or shaking the sample helps to accelerate the establishment of equilibrium. | A consistent agitation speed (e.g., 250 rpm) is used. mdpi.com |

When 1-chlorodecane or 1-chlorododecane are used in polymer synthesis, for instance as initiators or chain-transfer agents, the resulting polymer may have a distribution of chemical compositions. Interaction Chromatography (IC) is a powerful liquid chromatography technique for characterizing such chemical heterogeneity in polymers. researchgate.net Unlike Size Exclusion Chromatography (SEC), which separates macromolecules based on their hydrodynamic volume (size), IC separates polymers based on enthalpic interactions between the polymer and the stationary phase. researchgate.netnih.gov

This sensitivity to the chemical nature of the molecules makes IC an ideal tool for separating copolymers based on their chemical composition distribution (CCD), functionality, or tacticity. researchgate.netchromatographyonline.com Several modes of IC exist, including:

Gradient Polymer Elution Chromatography (GPEC): Utilizes a solvent gradient to elute the polymer. nih.gov

Temperature Gradient Interaction Chromatography (TGIC): Employs a temperature gradient to control the interaction between the polymer and the column, leading to separation. nih.gov

By using IC, often in a two-dimensional setup with SEC, a comprehensive picture of a polymer's molecular weight and chemical composition can be obtained. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Spectroscopic and Microscopic Techniques

Spectroscopic and microscopic methods provide chemical and structural information, which is invaluable for analyzing materials at a molecular and micro-scale level.

Fourier-Transform Infrared (FTIR) Micro-Spectroscopy combines an FTIR spectrometer with a microscope, allowing for the chemical analysis of microscopic areas of a sample. instras.com This technique is well-established for the characterization of polymeric materials. instras.comrockymountainlabs.com It can identify the specific functional groups present in a polymer, providing insight into its chemical structure. rockymountainlabs.com

FTIR micro-spectroscopy is particularly useful for analyzing multicomponent polymer systems, such as blends and laminates. instras.comyoutube.com By scanning across a sample, it is possible to create a chemical "map" that visualizes the spatial distribution and concentration of different components. nih.govyoutube.com This is useful for assessing the homogeneity of polymer blends, identifying contaminants, or quantifying the distribution of additives within a polymer film. nih.govyoutube.com

Table 3: Applications of FTIR Micro-Spectroscopy in Polymer Analysis

| Application | Description |

| Compositional Mapping | Characterizing the spatial distribution of different polymers in a blend or layers in a laminate. youtube.comnih.gov |

| Quantitative Analysis | Determining the concentration of components, such as additives or comonomers, in a polymer matrix. rockymountainlabs.comyoutube.com |

| Crystallinity Analysis | Differentiating and mapping the amorphous and crystalline regions within a semi-crystalline polymer. rockymountainlabs.com |

| Surface Analysis | Using Attenuated Total Reflectance (ATR) mode to selectively analyze the surface chemistry of a polymer. rockymountainlabs.com |

| Degradation Studies | Identifying chemical changes (e.g., oxidation) that occur in localized areas of a polymer due to degradation. |

Dynamic Light Scattering (DLS) for Aggregation Studies

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size distribution of particles and aggregates in a suspension. researchgate.net The method works by analyzing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles. researchgate.net Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles or aggregates move more slowly, resulting in slower fluctuations. researchgate.net This allows for the determination of the hydrodynamic radius of particles. mdpi.com

In the context of 1-chlorodecane and 1-chlorododecane, DLS could be employed to study their role in the formation and stabilization of micelles or other aggregates when mixed with surfactants. For instance, if these chloroalkanes were incorporated into surfactant micelles, DLS could detect changes in the micelle size, providing insights into how these molecules influence the aggregation behavior. researchgate.netmdpi.com The technique is particularly well-suited for determining the critical micelle concentration (cmc), the point at which surfactant molecules begin to form aggregates. researchgate.net

Table 1: Hypothetical DLS Analysis of a Mixed Surfactant System Containing 1-Chlorodecane

| Sample | 1-Chlorodecane Concentration (mM) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| Surfactant A Solution | 0 | 5.2 | 0.21 |

| Surfactant A + 1-Chlorodecane | 1 | 6.8 | 0.25 |

| Surfactant A + 1-Chlorodecane | 5 | 8.1 | 0.28 |

This table is illustrative and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) for Material Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of solid materials at high resolution. mdpi.com It operates by scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons that are then detected to form an image. This provides detailed information about the topography and composition of the material. mdpi.com

When 1-chlorodecane or 1-chlorododecane are used as additives in polymer blends or other solid materials, SEM can be utilized to investigate their effect on the material's morphology. researchgate.netmdpi.com For example, the addition of these chloroalkanes could alter the phase separation in a polymer blend, leading to changes in the size and distribution of polymer domains. mdpi.comrutgers.edu SEM analysis would reveal these changes, offering insights into the compatibility and interaction between the components of the blend. mdpi.com

Table 2: Potential SEM Observations of Polymer Blends with 1-Chlorododecane

| Blend Composition | 1-Chlorododecane Content (%) | Observed Morphology | Domain Size (µm) |

| Polymer A / Polymer B (70/30) | 0 | Dispersed droplets | 1-5 |

| Polymer A / Polymer B (70/30) | 2 | Finer dispersion | 0.5-2 |

| Polymer A / Polymer B (70/30) | 5 | Co-continuous structure | N/A |

This table is illustrative and does not represent actual experimental data.

Fluorescence Spectroscopy in Micellar Systems

Fluorescence spectroscopy is a highly sensitive technique used to study the microenvironment of fluorescent probes within systems like micelles. osti.gov By observing changes in the fluorescence emission of a probe molecule, information about the polarity, viscosity, and structure of its surroundings can be obtained. nih.gov This method is particularly useful for investigating the formation and properties of micelles and the interactions of various molecules with these aggregates. osti.gov

If 1-chlorodecane or 1-chlorododecane were part of a micellar system, fluorescence spectroscopy could be used to understand their location and effect within the micelle. For instance, a fluorescent probe that partitions into the micellar core would exhibit a different fluorescence spectrum if the core's composition is altered by the presence of these chloroalkanes. This could provide information on how they are incorporated into the micelle and their influence on the micellar microenvironment. osti.gov

Table 3: Illustrative Fluorescence Data for a Probe in a Micellar Solution with 1-Chlorodecane

| System | 1-Chlorodecane Concentration (mM) | Emission Maximum (nm) | Fluorescence Intensity (a.u.) |

| Surfactant Micelles | 0 | 480 | 100 |

| Surfactant Micelles + 1-Chlorodecane | 1 | 475 | 90 |

| Surfactant Micelles + 1-Chlorodecane | 5 | 470 | 80 |

This table is illustrative and does not represent actual experimental data.

Calorimetric and Surface Tension Measurements

Calorimetry, particularly Isothermal Titration Calorimetry (ITC), and surface tension measurements are fundamental techniques for studying the thermodynamics of micelle formation. nih.govresearchgate.net ITC directly measures the heat changes associated with processes like micellization, providing values for the enthalpy of micellization (ΔHmic) and the critical micelle concentration (cmc). nih.govtainstruments.comnih.gov Surface tension measurements, on the other hand, determine the cmc by identifying the concentration at which the surface tension of the solution ceases to decrease significantly with the addition of more surfactant. ubc.ca

Table 4: Representative Thermodynamic Data for a Mixed Surfactant System

| System | cmc (mM) | ΔHmic (kJ/mol) | Surface Tension at cmc (mN/m) |

| Cationic Surfactant | 8.2 | -5.4 | 38.2 |

| Cationic Surfactant + 1-Chlorododecane | 6.5 | -6.8 | 36.5 |

This table is illustrative and does not represent actual experimental data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. osti.gov These calculations can elucidate complex chemical processes and predict various molecular properties.

Reaction Mechanism Elucidation (e.g., Oxidation, Dechlorination)

Computational studies are crucial for mapping out the intricate steps of chemical reactions involving 1-chlorodecane (B1663957) and 1-chlorododecane (B51209).

Dechlorination: The catalytic hydrodechlorination of chloroalkanes is a significant process for environmental remediation. osti.gov DFT calculations have been effectively used to study the mechanism of similar reactions, such as the hydrodechlorination of 1,2-dichloroethane (B1671644) on bimetallic catalysts like Pt-Cu. osti.govfigshare.comosti.gov These studies reveal that the reaction can proceed through sequential removal of chlorine atoms. figshare.comosti.gov For longer-chain chloroalkanes, the reaction pathway is influenced by the catalyst surface and the interaction with hydrogen. A computational study on the dechlorination of monochloropropane using Rh(I) complexes identified the key steps as metal insertion into the C-Cl bond, followed by hydrogenation. rsc.orgnih.gov While specific DFT studies on the dechlorination of 1-chlorodecane and 1-chlorododecane are not abundant in the literature, the principles derived from these analogous systems would apply. The mechanism would likely involve the adsorption of the chloroalkane onto a catalyst surface, followed by the cleavage of the C-Cl bond, a step that can be modeled using DFT to determine its feasibility and energetics. osti.govrsc.org

Chlorination: The mechanism of further chlorination of 1-chlorododecane on zeolite molecular sieves has been investigated, highlighting the influence of the constrained environment of the zeolite on the reaction selectivity. acs.org

Transition State Analysis and Energy Barriers

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of energy barriers. The energy barrier determines the rate of a chemical reaction.

In the context of dechlorination, DFT calculations can identify the geometry of the transition state for the C-Cl bond cleavage and compute the associated activation energy. rsc.orgyoutube.com For the hydrodechlorination of 1,2-dichloroethane on a Pt-Cu alloy, the energy profiles for different reaction pathways have been calculated, showing how the catalyst composition affects the energy barriers. osti.govfigshare.comosti.gov Similarly, for the dechlorination of monochloropropane with Rh(I) complexes, the turnover-determining states and their corresponding energy barriers were determined using DFT and the energetic span model. rsc.orgnih.gov These computational approaches could be directly applied to 1-chlorodecane and 1-chlorododecane to predict their reactivity in dechlorination processes. The following table illustrates the type of data that can be obtained from such calculations, based on analogous systems.

| Reaction | Catalyst/System | Computational Method | Calculated Activation Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| 1,2-Dichloroethane → Chloroethene + HCl | Pt₁Cu₃(111) | DFT (PBE) | Data not specified in abstract | figshare.com |

| Monochloropropane Dechlorination | Rh(I) complex with NaH | DFT | Significantly lower than with NaHCO₂ | rsc.orgnih.gov |

Conformational Analysis and Geometrical Parameters

Long-chain molecules like 1-chlorodecane and 1-chlorododecane can adopt numerous conformations due to rotation around their C-C single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy differences between them.

Computational methods, particularly DFT, are well-suited for this purpose. A detailed conformational analysis of similar molecules, such as 1,3-difluorinated alkanes, has been performed using DFT in conjunction with experimental NMR data. soton.ac.uk Such studies show that the presence of halogen atoms significantly influences the conformational preferences of the alkyl chain. soton.ac.uk For 1-chlorodecane and 1-chlorododecane, a systematic conformational search could be performed to identify low-energy structures. The results would provide information on the distribution of conformers in different environments.

Geometrical parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformers can be precisely calculated. PubChem provides computed geometrical descriptors for both 1-chlorodecane and 1-chlorododecane.

| Compound | Parameter | Value | Source |

|---|---|---|---|

| 1-Chlorodecane | Molecular Formula | C₁₀H₂₁Cl | nih.gov |

| IUPAC Name | 1-chlorodecane | nih.gov | |

| 1-Chlorododecane | Molecular Formula | C₁₂H₂₅Cl | nih.gov |

| IUPAC Name | 1-chlorododecane | nih.gov |

Prediction of Spectroscopic Signatures

Quantum chemical calculations are capable of predicting various spectroscopic properties, which can be compared with experimental spectra for structure verification and interpretation.

Vibrational Spectra: The infrared (IR) spectra of molecules are determined by their vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. nih.gov By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the spectral bands can be made. The NIST WebBook provides the experimental gas-phase IR spectrum for 1-chlorodecane. nist.gov A theoretical study of its vibrational spectrum would involve optimizing the geometry of the most stable conformer(s) and then calculating the harmonic frequencies at that geometry. rsc.org

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Chemical shifts and spin-spin coupling constants are the key parameters obtained from NMR spectra. Quantum chemical methods have been developed to predict these NMR parameters with a high degree of accuracy. mdpi.comarxiv.orgnih.gov Such calculations can help in assigning the signals in complex spectra and can also be used to study the effects of conformation and solvent on the chemical shifts. nih.gov

Molecular Modeling and Simulations

While quantum chemical calculations provide detailed information about individual molecules or small molecular clusters, molecular modeling and simulations are used to study the behavior of a large number of molecules over time.

Intermolecular Interactions and Aggregation Behavior

The long alkyl chains of 1-chlorodecane and 1-chlorododecane lead to significant van der Waals interactions, which can result in aggregation behavior, particularly in aqueous environments where they are known to act as surfactants. chemicalbook.com

Molecular dynamics (MD) simulations are a powerful technique to study these phenomena. To perform an MD simulation, a force field is required that describes the potential energy of the system as a function of the atomic positions. The Automated Topology Builder (ATB) is a resource that can generate force field parameters for molecules like 1-chlorododecane, enabling their simulation. uq.edu.au

Structure-Reactivity and Structure-Specificity Relationships

The relationship between the chemical structure of a molecule and its reactivity or specificity towards a biological target, such as an enzyme, is a cornerstone of biochemistry and toxicology. Computational studies are invaluable for elucidating these relationships at the atomic level, providing insights that can guide the design of new enzymes or predict the fate of environmental compounds.

The enzymatic degradation of halogenated hydrocarbons is a key process in bioremediation. Haloalkane dehalogenases are a family of enzymes that catalyze the cleavage of the carbon-halogen bond in a variety of halogenated aliphatic compounds. nih.gov The substrate specificity of these enzymes is largely governed by the architecture of their active site and the tunnels leading to it. capes.gov.br

Computational methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) are employed to study the interactions between haloalkane dehalogenases and their substrates. rsc.orgnih.gov Molecular docking predicts the preferred binding orientation of a substrate within the enzyme's active site, while QM/MM methods can model the entire catalytic reaction, providing detailed information about transition states and reaction energetics. rsc.orgnih.govresearchgate.net

While specific computational docking or QM/MM studies for 1-chlorodecane and 1-chlorododecane with haloalkane dehalogenases are not widely reported, studies on similar long-chain haloalkanes and the known structures of these enzymes allow for informed predictions about their interactions. The active site of haloalkane dehalogenases typically consists of a catalytic triad (B1167595) of amino acids (e.g., aspartate, histidine, and another aspartate or glutamate) and a halide-stabilizing region, often involving tryptophan residues. rcsb.orgmuni.cz For a long-chain substrate like 1-chlorodecane or 1-chlorododecane to be effectively degraded, it must be able to fit within the active site cavity and adopt a conformation that allows for nucleophilic attack on the carbon atom bearing the chlorine.

The activity of several haloalkane dehalogenases towards 1-chlorodecane has been experimentally determined, revealing a wide range of specificities. This data provides an empirical basis for understanding the structure-reactivity relationships for these long-chain chloroalkanes.

Specific Activity of Various Haloalkane Dehalogenases on 1-Chlorodecane

| Enzyme (Source Organism) | Relative/Specific Activity | Source |

|---|---|---|

| Dehalogenase (Rhodococcus erythropolis Y2) | 53 (relative activity) | muni.cz |

| LinB (Sphingomonas paucimobilis UT26) | 7 (relative activity) | muni.cz |

| Dehalogenase (Arthrobacter sp. strain HA1) | 1.6 (relative halide release) | muni.cz |

| DadB (Alcanivorax dieselolei B-5) | 0.3 ± 0.04 nmol·s⁻¹·mg⁻¹ | muni.cz |

| DhlA (Xanthobacter autotrophicus GJ10) | 0 (inactive) | muni.cz |

The high relative activity of the dehalogenase from Rhodococcus erythropolis Y2 suggests its active site is more accommodating to the long alkyl chain of 1-chlorodecane compared to an enzyme like DhlA from Xanthobacter autotrophicus GJ10, which has a smaller, more buried active site optimized for smaller substrates like 1,2-dichloroethane. muni.cz Computational models of these enzymes, based on their crystal structures (e.g., PDB IDs: 4HZG for DhaA from Rhodococcus rhodochrous and 2DHE for DhlA from Xanthobacter autotrophicus), would likely show a more open and accessible active site tunnel in the former, facilitating the binding of 1-chlorodecane. rcsb.orgpdbj.org

Future Research Directions and Emerging Trends in the Application of 1 Chlorodecane and 1 Chlorododecane